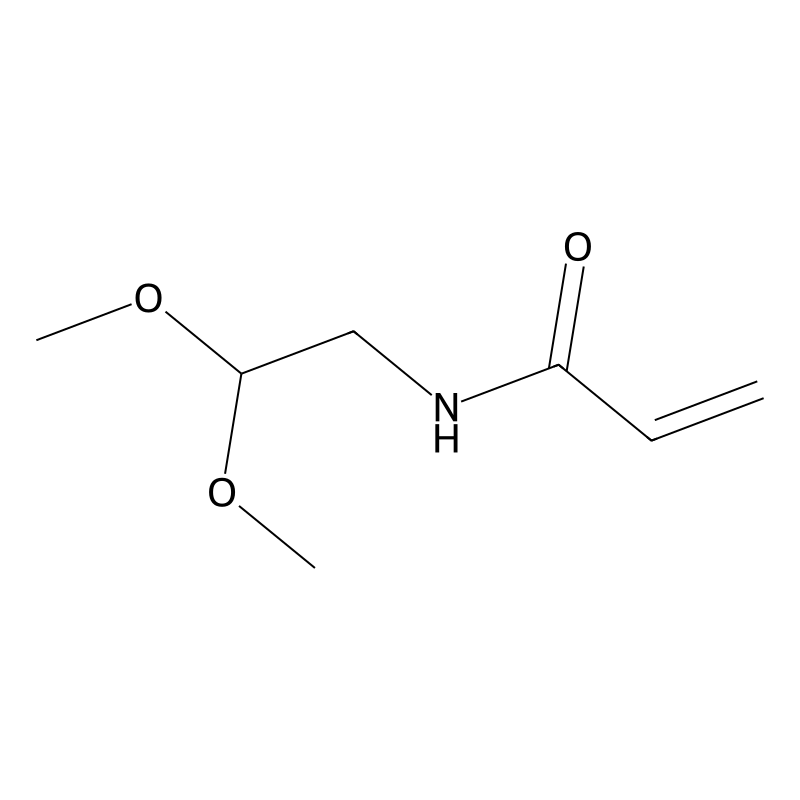N-(2,2-dimethoxyethyl)prop-2-enamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
N-(2,2-dimethoxyethyl)prop-2-enamide is an organic compound with the molecular formula C₇H₁₃NO₃. It is characterized by the presence of a prop-2-enamide functional group, which contributes to its reactivity and potential applications in various fields. The compound is also known by synonyms such as N-Acryloylaminoacetaldehyde, indicating its structural features that include a vinyl group attached to an amide.
- Polymerization: The vinyl group allows for addition polymerization, making it useful in producing polymers.
- Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack, facilitating the formation of various derivatives.
- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
While specific biological activities of N-(2,2-dimethoxyethyl)prop-2-enamide are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, amides can show anti-inflammatory and antimicrobial activities. Further studies are needed to elucidate the precise biological effects of this compound.
The synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide can be achieved through various methods:
- Direct Amidation: Reacting 2,2-dimethoxyethylamine with prop-2-enoyl chloride under controlled conditions.
- Michael Addition: Utilizing a Michael acceptor approach where a nucleophile adds to the vinyl group of prop-2-enamide.
- Multicomponent Reactions: Combining multiple reagents in a single reaction step can yield this compound efficiently .
N-(2,2-dimethoxyethyl)prop-2-enamide has potential applications in several areas:
- Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
- Pharmaceuticals: Its structural features may allow it to serve as a precursor for drug development.
- Coatings and Adhesives: The compound's reactivity may be exploited in formulating advanced materials.
Several compounds share structural similarities with N-(2,2-dimethoxyethyl)prop-2-enamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2,2-Dimethoxyethyl)acrylamide | C₇H₁₃NO₃ | Contains an acrylamide moiety; used in polymers |
| N-(2-hydroxyethyl)prop-2-enamide | C₇H₁₃NO₂ | Hydroxyl group enhances solubility |
| N,N-Dimethylacrylamide | C₇H₁₃N | Dimethyl substitution affects reactivity |
N-(2,2-dimethoxyethyl)prop-2-enamide is unique due to its specific substitution pattern and potential for diverse chemical transformations compared to other similar compounds. Its distinctive dimethoxyethyl group may also influence solubility and reactivity profiles differently than those observed in other amides or acrylamides.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








